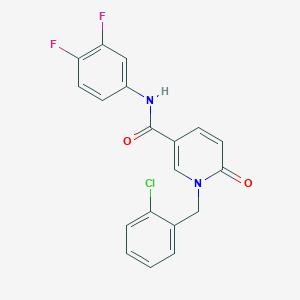

1-(2-chlorobenzyl)-N-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

This compound belongs to the dihydropyridine-carboxamide class, characterized by a 6-oxo-1,6-dihydropyridine core substituted with a chlorinated benzyl group at position 1 and a difluorophenyl carboxamide at position 2. Though specific data for this compound are unavailable in the provided evidence, its structural features align with pharmacologically active analogs targeting enzymes or receptors requiring aromatic and halogen-bonding interactions .

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClF2N2O2/c20-15-4-2-1-3-12(15)10-24-11-13(5-8-18(24)25)19(26)23-14-6-7-16(21)17(22)9-14/h1-9,11H,10H2,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDRHBZFMJWGKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the condensation of 2-chlorobenzyl chloride with 3,4-difluorophenylamine under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the pyridine ring or the carboxamide group, leading to different structural isomers.

Substitution: Substitution reactions at the chlorobenzyl or difluorophenyl groups can introduce new functional groups, altering the compound's properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Pyridine N-oxide derivatives.

Reduction Products: Reduced pyridine derivatives or amides.

Substitution Products: Derivatives with new functional groups at the chlorobenzyl or difluorophenyl positions.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound's interaction with biological targets can be studied to understand its potential as a therapeutic agent.

Medicine: It may have applications in drug discovery, particularly in the development of new treatments for diseases.

Industry: Its unique properties make it useful in the design of new materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyridine ring can bind to enzymes or receptors, modulating their activity. The carboxamide group may participate in hydrogen bonding, enhancing the compound's binding affinity. The chlorobenzyl and difluorophenyl groups contribute to the compound's overall shape and electronic properties, influencing its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key differences between the target compound and analogs from the evidence:

Implications of Structural Variations

- Halogen Positioning: The target compound’s 2-chlorobenzyl group may impose greater steric hindrance near the pyridine core compared to 3- or 4-chlorobenzyl analogs . This could influence metabolic stability or target binding.

Substituent Effects on Bioactivity :

- Solubility and Pharmacokinetics: The dimethylaminoethyl group in provides a basic nitrogen, likely improving aqueous solubility compared to aromatic amides . Fluorine in the target compound balances lipophilicity and solubility, a critical factor for oral bioavailability.

Research Findings and Trends

While direct pharmacological data for the target compound are unavailable, trends from analogs suggest:

- Amide Group Diversity: Aromatic amides (e.g., 4-chlorophenyl in ) are common in kinase inhibitors, while alkylamino groups (e.g., ) may favor solubility for intravenous formulations .

- Steric Considerations : The 2-chlorobenzyl group in the target compound could hinder rotation or binding to flat active sites, necessitating conformational studies.

Biological Activity

The compound 1-(2-chlorobenzyl)-N-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H13ClF2N2O2

- Molecular Weight : 374.77 g/mol

- CAS Number : 478065-96-2

This compound features a dihydropyridine core, which is often associated with calcium channel blockers and other pharmacological agents.

Anticancer Potential

Dihydropyridine derivatives have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The specific effects of 1-(2-chlorobenzyl)-N-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide on cancer cell lines need further investigation to elucidate its potential as an anticancer agent.

The mechanism by which dihydropyridine compounds exert their biological effects often involves modulation of calcium channels and interaction with various receptors. For instance, some compounds in this class act as calcium channel blockers, which can influence vascular tone and myocardial contractility . Additionally, they may interact with G protein-coupled receptors (GPCRs), leading to downstream effects on cellular signaling pathways .

Study 1: Antiviral Activity Assessment

A study assessing the antiviral properties of dihydropyridine derivatives found that certain modifications to the structure enhanced activity against HIV. The study reported an EC50 value (the concentration required for 50% inhibition) significantly lower than that of existing antiviral agents, suggesting a promising avenue for drug development .

Study 2: Cancer Cell Line Testing

In another investigation focusing on anticancer activity, a series of dihydropyridine derivatives were tested against various cancer cell lines. The results indicated that some compounds induced significant apoptosis in breast cancer cells through caspase activation pathways. The specific role of substituents like the chlorobenzyl and difluorophenyl groups in enhancing activity remains an area for further exploration .

Q & A

Q. What are the recommended methodologies for synthesizing 1-(2-chlorobenzyl)-N-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide?

Answer:

- Step 1 : Optimize reaction pathways using computational quantum chemistry tools (e.g., reaction path search methods) to identify intermediates and transition states .

- Step 2 : Apply Design of Experiments (DoE) principles to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and minimize trial-and-error approaches .

- Step 3 : Validate synthetic routes via HPLC purity analysis (≥98% purity threshold) and characterize intermediates using spectroscopic methods (NMR, IR) .

Q. How can researchers ensure structural fidelity during characterization?

Answer:

- Methodology :

- Combine high-resolution mass spectrometry (HRMS) with 2D-NMR (e.g., HSQC, HMBC) to confirm regiochemistry and substituent positions.

- Cross-validate purity using HPLC under gradient elution conditions, referencing retention times against known standards .

- Employ X-ray crystallography for unambiguous confirmation of stereochemistry (if applicable).

Advanced Research Questions

Q. How can computational modeling enhance reaction design for derivatives of this compound?

Answer:

- Approach :

- Use quantum mechanical calculations (DFT, TD-DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity trends.

- Integrate machine learning (ML) with experimental datasets to prioritize reaction conditions with high yield/low byproduct probability .

- Reference subclass RDF2050112 (reaction fundamentals) to align computational outputs with reactor design principles (e.g., batch vs. flow systems) .

Q. What strategies resolve contradictions in bioactivity data across studies?

Answer:

- Analytical Framework :

- Conduct multivariate statistical analysis (e.g., PCA, PLS) to identify confounding variables (e.g., solvent effects, cell line variability) .

- Validate assays using orthogonal techniques (e.g., SPR for binding affinity vs. cell-based IC50 measurements).

- Replicate experiments under standardized conditions (e.g., CLP electives for protocol harmonization) .

Q. How can reaction conditions be optimized to scale synthesis without compromising yield?

Answer:

- Optimization Protocol :

- Apply response surface methodology (RSM) to model interactions between temperature, pressure, and stoichiometry .

- Implement membrane separation technologies (RDF2050104 ) for in-line purification, reducing downstream processing time .

- Use process simulation software (e.g., Aspen Plus) to predict mass/heat transfer limitations at scale .

Q. What formulation strategies improve bioavailability for in vivo studies?

Answer:

- Formulation Design :

- Utilize micronization (RDF2050107 ) to reduce particle size and enhance dissolution rates .

- Screen co-solvents (e.g., PEG-400, cyclodextrins) using phase solubility diagrams.

- Apply pharmacokinetic modeling to optimize dosing regimens (e.g., AUC/MIC ratios).

Q. How can cross-disciplinary approaches advance research on this compound?

Answer:

- Interdisciplinary Framework :

- Combine chemical engineering design (RDF2050103 ) with materials science (e.g., nanoencapsulation for targeted delivery) .

- Integrate environmental engineering principles (RDF20801 ) to assess ecotoxicology profiles during early-stage development .

- Leverage chemical biology training (CHEM/IBiS 416 ) to design functional assays probing mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.